molecular formula C16H26IN3O6S B029813 N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide CAS No. 162240-57-5

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Cat. No.: B029813
CAS No.: 162240-57-5
M. Wt: 515.4 g/mol
InChI Key: CQVZBTBSURUDKC-YDALLXLXSA-M
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Description

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, also known as this compound, is a useful research compound. Its molecular formula is C16H26IN3O6S and its molecular weight is 515.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Mass Spectrometry Analysis : Ethoxycarbonyl-peptide methyl esters, which are similar in structure to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, have been found useful for mass spectrometric analysis. The ethoxycarbonyl group offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectrometry (Kamerling, Heerma, & Vliegenthart, 1968).

  • Organic Synthesis : Studies in organic synthesis have explored the use of ethoxycarbonyl derivatives in reactions like ozonization and reduction, which could be relevant for understanding the reactivity and applications of the N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl derivative in chemical syntheses (Francavilla et al., 2002).

  • Aminolysis of Esters : The aminolysis of related ethoxycarbonyl esters has been studied, providing insights into the reaction mechanisms and potential applications of similar compounds in pharmaceutical or synthetic chemistry (Takahashi, Hashimoto, & Kanō, 1973).

  • PET Radioligand Synthesis for Alzheimer's Disease : An improved synthesis method for an ergothioneine PET radioligand, which protects the histidine carboxylic group with a methyl ester (similar in functionality to this compound), has been developed to study oxidative stress in Alzheimer’s disease (Behof et al., 2022).

  • Nucleophilic Aminocarbonylation : Alkoxycarbonyl derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction that could be relevant for this compound (Takács et al., 2014).

  • Stable Isotope Ratio Analysis : N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, structurally similar to the compound , have been used for stable isotope ratio analysis in amino acids, indicating potential analytical applications (Pietzsch, Julius, & Hanefeld, 1997).

Mechanism of Action

Target of Action

The primary target of this compound is the large solute carrier 22A member 4 (SLC22A4), a membrane transporter expressed on the apical membrane of the small intestine . This transporter is responsible for the absorption and renal reabsorption of the compound from the diet .

Mode of Action

The compound interacts with its target, the SLC22A4 transporter, to facilitate its absorption into the body . Once absorbed, it exhibits potent antioxidant activities, capable of scavenging a diverse range of reactive oxygen and nitrogen species . It also has metal chelation properties .

Biochemical Pathways

The compound is predicted to directly regulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . By modulating the Nrf2 pathway, it can enhance the body’s antioxidant defenses .

Pharmacokinetics

The compound is rapidly absorbed and largely retained by the body, with large increases in plasma levels observed after intake . It is primarily acquired from the diet through the pH-dependent activity of the SLC22A4 transporter . The compound is avidly absorbed and retained from the diet in both animals and humans .

Result of Action

The compound’s antioxidant and cytoprotective activities can help protect the body against oxidative stress, damage, and inflammation . In humans, high plasma levels of the compound have been associated with significantly reduced cardiovascular mortality and overall mortality risks .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of the compound. For instance, the compound is found in high amounts in mushrooms and fermented foods . Therefore, dietary intake of these foods can increase the body’s levels of the compound and enhance its antioxidant effects .

Safety and Hazards

Ergothioneine has been passed as safe by regulatory agencies . Its concentration is lowered in a number of chronic inflammatory diseases .

Future Directions

There has been a recent surge of interest in ergothioneine . Future studies with ergothioneine may target oxidative damage in a range of tissues in human diseases .

Properties

IUPAC Name

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZBTBSURUDKC-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26IN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434406
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162240-57-5
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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